Sulfo-Cy5 DBCO

Catalog No.
S997697
CAS No.
1564286-24-3
M.F
C52H56N4O11S3
M. Wt
1009.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfo-Cy5 DBCO

CAS Number

1564286-24-3

Product Name

Sulfo-Cy5 DBCO

IUPAC Name

1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate

Molecular Formula

C52H56N4O11S3

Molecular Weight

1009.2 g/mol

InChI

InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67)

InChI Key

LQHUKJFMCCLWEL-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C

Sulfo-Cy5 DBCO is a far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group, designed for highly efficient, copper-free click chemistry reactions known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The key features of this molecule are its sulfonate groups, which confer excellent water solubility, and its Cy5 fluorophore core, which provides intense fluorescence with excitation and emission maxima around 647 nm and 668 nm, respectively. These properties make it a standard choice for covalently labeling azide-modified biomolecules in aqueous buffers for applications like fluorescence microscopy and flow cytometry.

Substituting Sulfo-Cy5 DBCO with a non-sulfonated version (e.g., Cy5 DBCO) critically compromises processability; the lack of sulfonate groups leads to poor water solubility, requiring organic co-solvents like DMSO or DMF and increasing the risk of aggregation in aqueous biological buffers. Opting for an alternative click chemistry reagent, such as Sulfo-Cy5 Azide, forces a shift from biocompatible, copper-free SPAAC to copper-catalyzed azide-alkyne cycloaddition (CuAAC). This introduces a cytotoxic copper(I) catalyst, which is unsuitable for live-cell labeling and can interfere with cellular functions. Therefore, substitutions can lead to failed conjugations, high background signals, or compromised biological experiments.

Superior Aqueous Solubility for Simplified Handling and Reduced Aggregation

The defining feature of Sulfo-Cy5 DBCO is its high water solubility, a direct result of its sulfonate groups. This contrasts sharply with non-sulfonated Cy5 DBCO, which must be dissolved in organic co-solvents (e.g., DMSO, DMF) before being added to aqueous reaction mixtures. The use of Sulfo-Cy5 DBCO eliminates the need for organic co-solvents, which can denature sensitive proteins, and significantly reduces the tendency for dye molecules to aggregate in buffers. This ensures more reliable and reproducible conjugations, particularly when preparing highly-labeled conjugates.

Evidence DimensionSolubility and Handling
Target Compound DataSoluble directly in water and aqueous buffers.
Comparator Or BaselineNon-sulfonated Cy5 DBCO: Requires dissolution in organic co-solvents (DMSO/DMF) prior to addition to aqueous media.
Quantified DifferenceQualitative but critical: Eliminates the need for organic co-solvents in labeling protocols.
ConditionsStandard bioconjugation in aqueous buffers (e.g., PBS).

This simplifies workflows, improves reproducibility, and prevents protein denaturation or dye aggregation caused by organic solvents.

Enables Biocompatible Labeling in Live Cells via Catalyst-Free SPAAC Chemistry

The DBCO moiety facilitates Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds rapidly at physiological temperature and pH without any catalyst. This provides a decisive advantage over the primary alternative, copper-catalyzed click chemistry (CuAAC), which requires Sulfo-Cy5 Azide and a cytotoxic Cu(I) catalyst. The absence of copper is essential for applications involving living cells or organisms, as copper catalysts can induce significant toxicity and disrupt biological processes.

Evidence DimensionReaction Biocompatibility
Target Compound DataCopper-free reaction, proceeds under physiological conditions (e.g., 37°C, pH 7.4).
Comparator Or BaselineSulfo-Cy5 Azide (for CuAAC): Requires a cytotoxic Cu(I) catalyst for reaction to occur.
Quantified DifferenceQualitative but absolute: Avoids catalyst-induced cytotoxicity, enabling live-cell applications.
ConditionsLabeling of azide-modified biomolecules in live cells or in vivo.

This compound is the correct choice for covalently labeling molecules in living systems where cell viability is paramount.

High-Brightness Photophysical Profile Optimized for Standard Far-Red Detection Systems

Sulfo-Cy5 DBCO maintains the excellent photophysical properties of the Cy5 core, characterized by a high molar extinction coefficient and good quantum yield, resulting in bright fluorescence. Technical datasheets report a molar extinction coefficient (ε) of approximately 250,000-271,000 L·mol⁻¹·cm⁻¹ and a quantum yield (Φ) around 0.28. Its spectral characteristics (λabs ~647 nm; λem ~668 nm) are ideally suited for common laser lines (e.g., 633 nm, 647 nm) and filter sets on standard instruments, ensuring compatibility with existing laboratory infrastructure.

Evidence DimensionBrightness (Molar Extinction Coefficient)
Target Compound Dataε ≈ 250,000 L·mol⁻¹·cm⁻¹
Comparator Or BaselineGeneral benchmark for bright organic dyes (typically ε > 100,000 L·mol⁻¹·cm⁻¹).
Quantified DifferenceBelongs to a class of dyes with exceptionally high extinction coefficients.
ConditionsMeasured in aqueous buffer or specified solvent.

Ensures bright, easily detectable signal with standard far-red laser lines and filter sets, maximizing sensitivity without requiring specialized equipment.

Live-Cell Surface Labeling and Tracking

For labeling cell surface glycans or proteins that have been metabolically tagged with an azide (e.g., via Ac4ManNAz). The high water solubility and cell-impermeability of Sulfo-Cy5 prevent internalization and non-specific staining, while the biocompatible copper-free click reaction ensures cell viability is maintained throughout the experiment.

High-Contrast Imaging of Azide-Labeled Proteins or Peptides

When visualizing azide-modified proteins in fixed cells, tissues, or on blots. The sulfonate groups reduce non-specific binding to hydrophobic regions, leading to lower background fluorescence and a higher signal-to-noise ratio compared to non-sulfonated analogs.

Preparation of Fluorescent Bioconjugates in Aqueous Buffers

For the routine synthesis of fluorescently labeled antibodies, oligonucleotides, or other biomolecules that are sensitive to organic solvents. The ability to perform the conjugation entirely in aqueous buffers simplifies the workflow, improves yield for sensitive substrates, and facilitates purification via methods like dialysis.

Flow Cytometry Analysis of Azide-Tagged Cells

Quantifying cell populations that have incorporated an azide-bearing metabolic label. The compound's high water solubility prevents the formation of aggregates that can clog flow cytometers, and its bright, far-red fluorescence is compatible with standard instrument configurations, allowing for clear separation from autofluorescence.

XLogP3

5.8

Dates

Last modified: 08-16-2023

Explore Compound Types